molecular formula C17H14ClFN4O3 B10994166 methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No.: B10994166
M. Wt: 376.8 g/mol
InChI Key: AUUPLXSEHVUVSJ-UHFFFAOYSA-N
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Description

Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a pyrrole ring, and a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate typically involves multi-step organic reactions

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an α,β-unsaturated carbonyl compound and an amine.

    Attachment of Glycine Ester: The final step involves the esterification of glycine with the pyrazole-pyrrole intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-imidazol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with an imidazole ring instead of a pyrrole ring.

    Methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-indol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with an indole ring instead of a pyrrole ring.

Uniqueness

The uniqueness of methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClFN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

methyl 2-[[1-(4-chloro-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C17H14ClFN4O3/c1-26-15(24)10-20-16(25)12-9-21-23(17(12)22-6-2-3-7-22)14-5-4-11(18)8-13(14)19/h2-9H,10H2,1H3,(H,20,25)

InChI Key

AUUPLXSEHVUVSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)F)N3C=CC=C3

Origin of Product

United States

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